N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
Overview
Description
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is a complex organic compound that features a combination of imidazole, triazole, and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole and triazole intermediates, followed by their coupling with the pyrimidine ring.
Imidazole Synthesis:
Triazole Synthesis: The triazole ring is often prepared via the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are known for their antifungal activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are used in cancer treatment.
Uniqueness
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O/c1-21-13(18-9-19-21)12-3-4-16-14(20-12)17-8-11-7-15-10-22(11)5-6-23-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOBBTXMFIDILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)NCC3=CN=CN3CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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